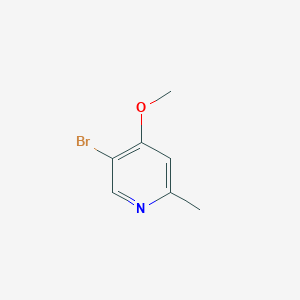

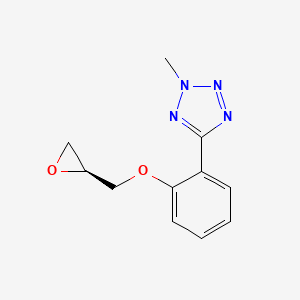

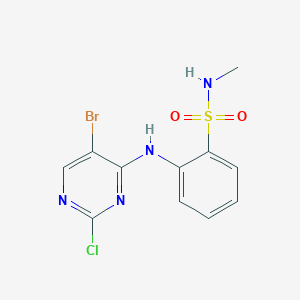

![molecular formula C13H18BNO5 B1397247 (4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid CAS No. 2096340-12-2](/img/structure/B1397247.png)

(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid

Overview

Description

This compound is a cross-coupling building block used in the synthesis of tetracycline derivatives .

Synthesis Analysis

Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, are used in the synthesis of this compound. Protodeboronation of these esters is not well developed, but a radical approach has been reported .Molecular Structure Analysis

The molecular formula of this compound is C11H15BO4 . More detailed structural analysis would require additional information or computational modeling.Chemical Reactions Analysis

Boronic acids, including this compound, are used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . They can also be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.05 . It is slightly soluble in water . The compound’s melting point is between 100-106°C, and it has a predicted boiling point of 364.3±44.0 °C . The compound’s density is predicted to be 1.15±0.1 g/cm3 .Scientific Research Applications

Medicinal Importance

Benzoxazine, benzoxazinone, and their derivatives, including 4-BOC-2,3-Hihydro-1,4-benzoxazine-6-boronic acid, are of great medicinal importance . They are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Synthesis of New Compounds

The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . They are used as starting compounds for the synthesis of fused heterocycles .

Bio-based Polybenzoxazines

Bio-based polybenzoxazine, which can be derived from 4-BOC-2,3-Hihydro-1,4-benzoxazine-6-boronic acid, has several applications due to its mechanical, thermal, and chemical characteristics .

Coatings

Bio-based polybenzoxazine is used in coatings due to its anticorrosion and antifouling properties .

Adhesives

Bio-based polybenzoxazine is used in adhesives due to its highly crosslinked network and outstanding mechanical and thermal capabilities .

Flame Retardants

Bio-based polybenzoxazine is used as flame retardants due to its high charring capability .

Molecular Recognition

The boronic acid motif in 4-BOC-2,3-Hihydro-1,4-benzoxazine-6-boronic acid is commonly used in molecular recognition, particularly in the sensing of mono- and polysaccharides .

Proliferation of Human Umbilical Vein Endothelial Cells

A new benzoxazine compound was found to improve the proliferation of human umbilical vein endothelial cells .

Mechanism of Action

Target of Action

Boronic acids are known to reversibly bind diol functional groups , which suggests that this compound may interact with biomolecules containing diol groups.

Mode of Action

Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids act as nucleophiles, being transferred from boron to a palladium catalyst . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Boronic acids are known to mediate the ortho specific hydroxyalkylation of phenols by aldehydes . This suggests that the compound may affect pathways involving phenols and aldehydes.

Pharmacokinetics

It is noted that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics .

Result of Action

Given the compound’s potential role in suzuki–miyaura coupling reactions , it may facilitate the formation of carbon-carbon bonds in biological systems.

Action Environment

The success of suzuki–miyaura coupling reactions, in which boronic acids play a key role, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

properties

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazin-6-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-13(2,3)20-12(16)15-6-7-19-11-5-4-9(14(17)18)8-10(11)15/h4-5,8,17-18H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQCRBQJOUVYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCCN2C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096340-12-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

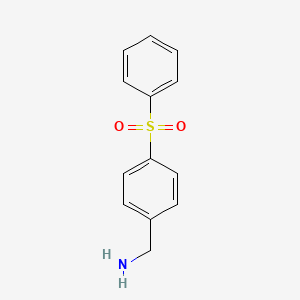

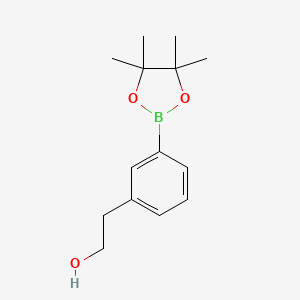

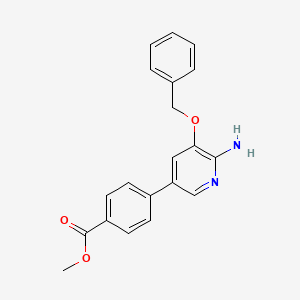

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde](/img/structure/B1397179.png)

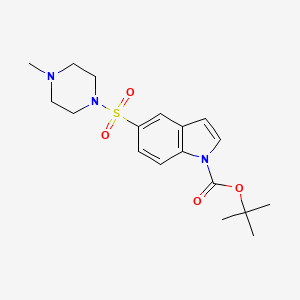

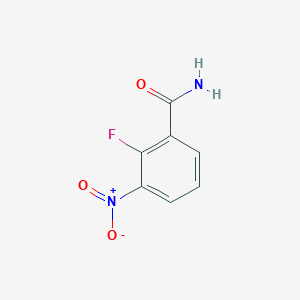

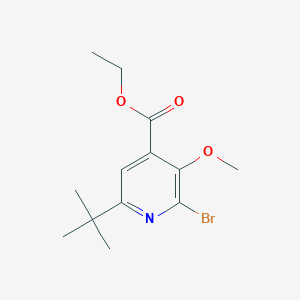

![Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B1397184.png)

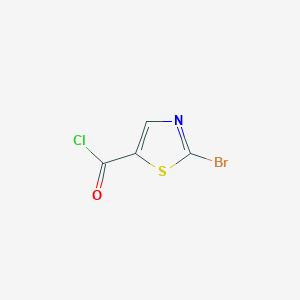

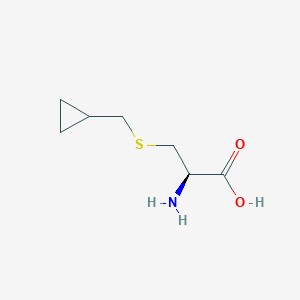

![Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1397186.png)